

An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fmoc-Lys(Dnp)-OH**

Cat. No.: **B613414**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

$\text{Na-(9-Fluorenylmethoxycarbonyl)-N}\varepsilon\text{-(2,4-dinitrophenyl)-L-lysine}$, commonly abbreviated as **Fmoc-Lys(Dnp)-OH**, is a crucial building block in peptide synthesis. Its unique characteristics, particularly the chromophoric and quenching properties of the dinitrophenyl (Dnp) group, make it an invaluable tool for the development of peptide-based assays and probes. This technical guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-Lys(Dnp)-OH**, detailed experimental protocols for its use, and its applications in research and drug development.

Core Physical and Chemical Properties

Fmoc-Lys(Dnp)-OH is a yellow to beige powder. The incorporation of the Fmoc protecting group at the α -amino position allows for its use in standard Fmoc-based solid-phase peptide synthesis (SPPS). The Dnp group, attached to the ε -amino group of the lysine side chain, serves as a potent quencher for fluorophores, making this derivative particularly useful in the synthesis of internally quenched fluorescent (IQF) peptide substrates for studying protease activity.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₂₆ N ₄ O ₈	[1]
Molecular Weight	534.52 g/mol	[1]
CAS Number	148083-64-1	[1]
Appearance	Light yellow to yellow solid/powder	
Melting Point	150-160 °C	
Purity (by HPLC)	≥97.0%	
Solubility		
Dimethyl Sulfoxide (DMSO)	≥43.25 mg/mL	
Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Soluble	

Spectroscopic and Analytical Data

While specific experimental spectra for **Fmoc-Lys(Dnp)-OH** are not readily available in the public domain, the following tables outline the predicted and typical spectroscopic characteristics based on the known properties of the Fmoc, lysine, and Dnp moieties. A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of **Fmoc-Lys(Dnp)-OH** is expected to exhibit characteristic signals from the Fmoc, lysine, and Dnp groups.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
Dnp-H (aromatic)	8.0 - 9.0	m
Fmoc-H (aromatic)	7.2 - 7.8	m
Lysine α -CH	~4.2	m
Fmoc-CH, CH ₂	4.1 - 4.5	m
Lysine ε -CH ₂	~3.4	m
Lysine β , γ , δ -CH ₂	1.2 - 2.0	m

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show resonances corresponding to the carbonyls, aromatic carbons, and aliphatic carbons of the molecule.

Carbon Environment	Predicted Chemical Shift (δ , ppm)
Carboxylic Acid (C=O)	~175
Fmoc Urethane (C=O)	~156
Dnp Aromatic Carbons	120 - 150
Fmoc Aromatic Carbons	120 - 145
Lysine α -CH	~55
Fmoc-CH	~47
Fmoc-CH ₂	~67
Lysine ε -CH ₂	~43
Lysine β , γ , δ -CH ₂	22 - 32

FT-IR Spectral Data

The infrared spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

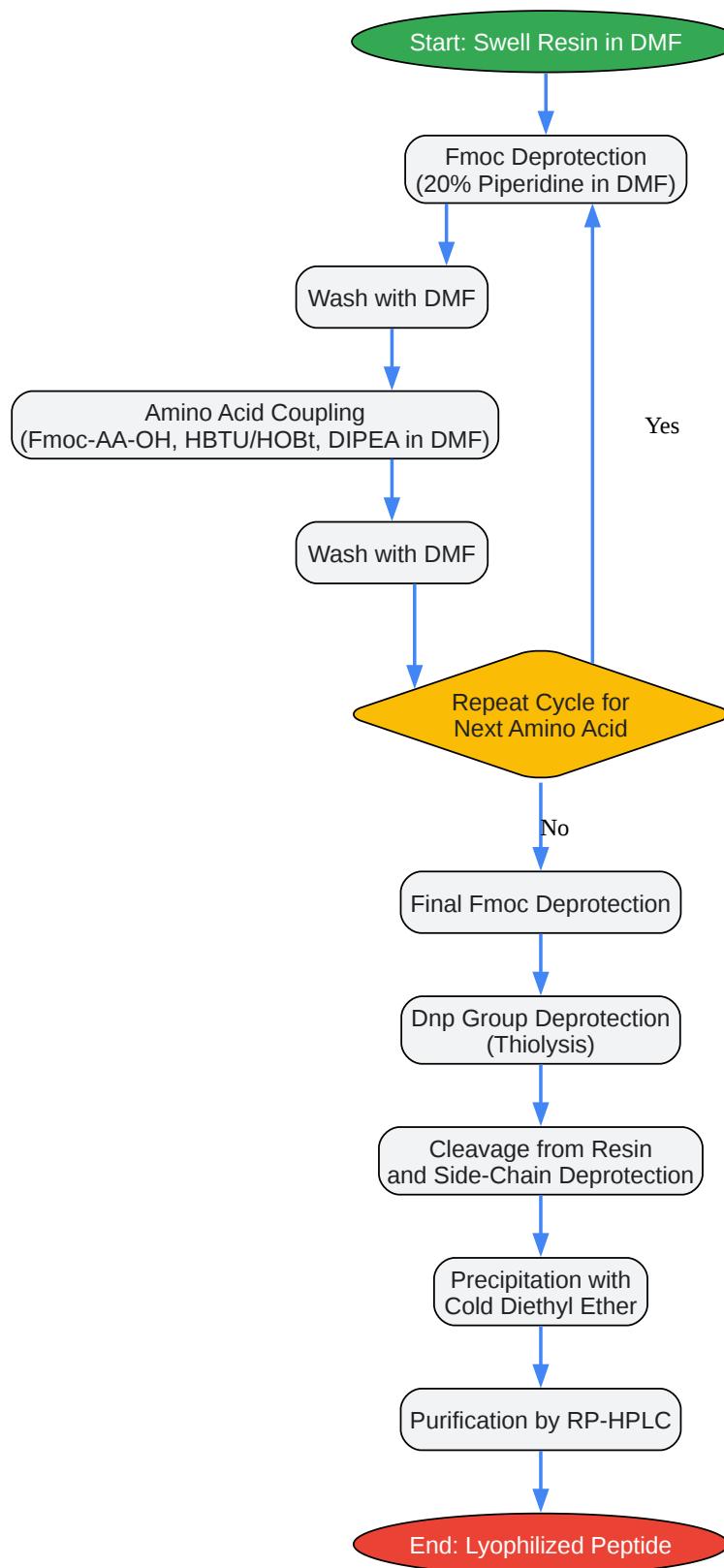
Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (Carboxylic Acid)	2500 - 3300 (broad)
N-H stretch (Amide/Amine)	3300 - 3500
C-H stretch (Aromatic)	3000 - 3100
C-H stretch (Aliphatic)	2850 - 2960
C=O stretch (Carboxylic Acid)	~1710
C=O stretch (Urethane)	~1690
N-O stretch (Nitro group)	1520 - 1560 and 1340 - 1380
C=C stretch (Aromatic)	1450 - 1600

UV-Vis Spectroscopic Data

The UV-Vis spectrum of **Fmoc-Lys(Dnp)-OH** is dominated by the strong absorbance of the Dnp and Fmoc groups.

Chromophore	λ _{max} (nm)
Dnp group	~360
Fmoc group	~265, ~290, ~300

Experimental Protocols


Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Lys(Dnp)-OH

This protocol outlines the general steps for incorporating **Fmoc-Lys(Dnp)-OH** into a peptide sequence using manual or automated SPPS.

Materials:

- Fmoc-protected amino acids
- **Fmoc-Lys(Dnp)-OH**
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% in DMF)
- Coupling reagents (e.g., HBTU, HOBr)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Methanol
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Cold diethyl ether

Workflow:

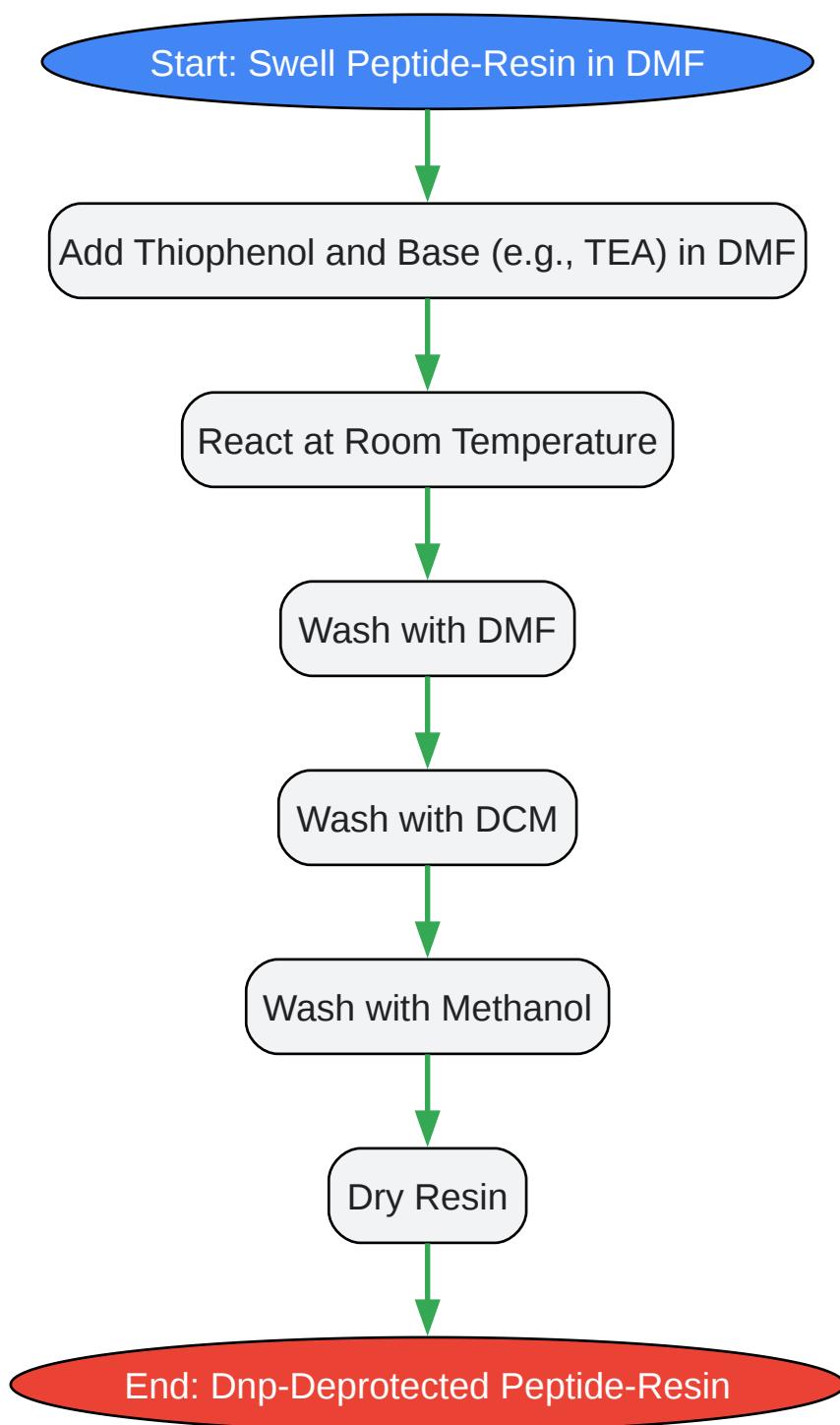
[Click to download full resolution via product page](#)

SPPS Workflow for Peptides with Lys(Dnp)

Detailed Steps:

- Resin Swelling: Swell the resin in DMF for at least 1 hour.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.
- Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.
- Amino Acid Coupling: Activate the desired Fmoc-amino acid (including **Fmoc-Lys(Dnp)-OH**) with coupling reagents like HBTU/HOBt and a base such as DIPEA in DMF. Add this solution to the resin and allow the coupling reaction to proceed.
- Washing: Wash the resin with DMF to remove excess reagents.
- Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
- Final Deprotection and Cleavage: After the final coupling, perform a final Fmoc deprotection. Then, proceed with the deprotection of the Dnp group (see next protocol). Finally, cleave the peptide from the resin and remove other side-chain protecting groups using a cleavage cocktail.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of the Dnp Group


The Dnp group is typically removed by thiolysis.

Materials:

- Peptide-resin containing Lys(Dnp)
- DMF
- Thiophenol
- Triethylamine (TEA) or DIPEA

- DCM
- Methanol

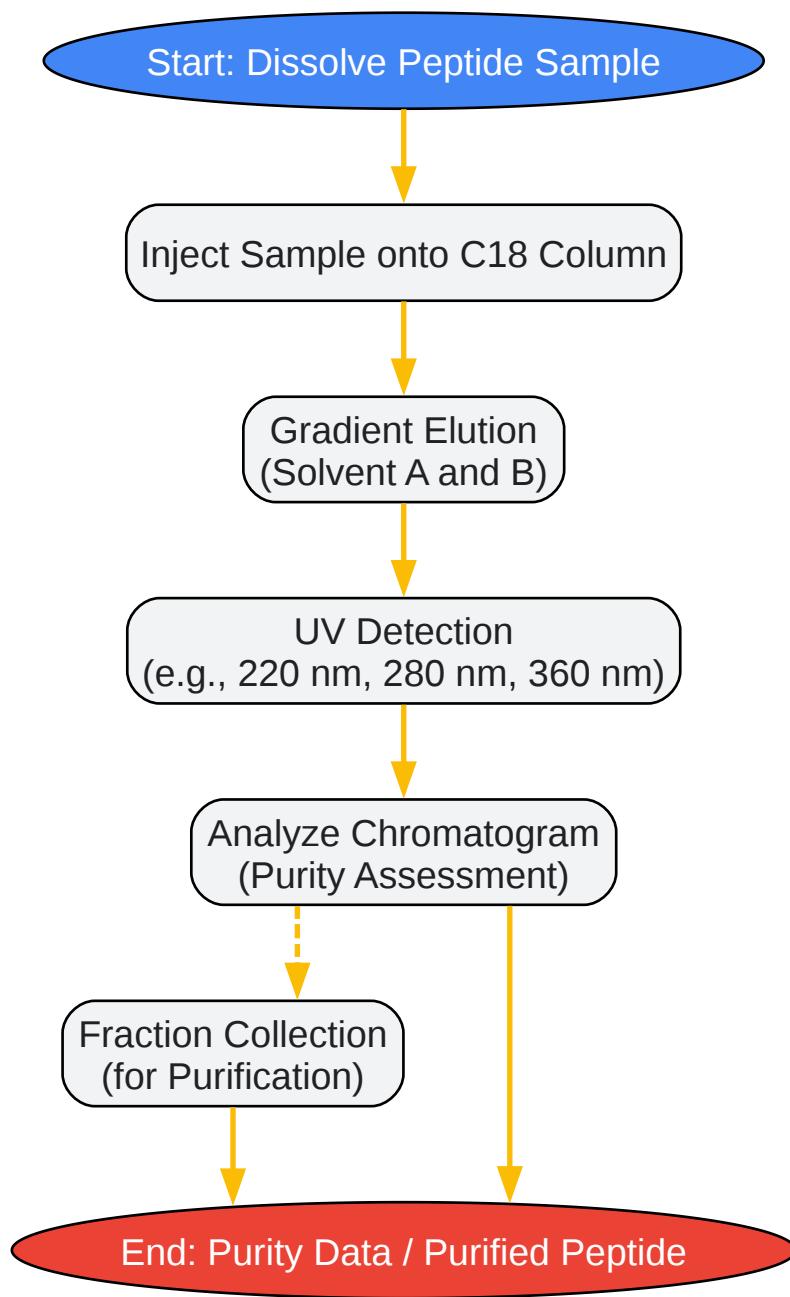
Workflow:

[Click to download full resolution via product page](#)

Dnp Group Deprotection Workflow

Detailed Steps:

- Resin Swelling: Swell the Dnp-containing peptide-resin in DMF.
- Thiolysis: Treat the resin with a solution of thiophenol and a base (e.g., TEA or DIPEA) in DMF. A typical condition is a 20-fold molar excess of thiophenol.
- Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
- Washing: Wash the resin extensively with DMF, DCM, and methanol to remove the cleaved Dnp group and excess reagents.
- Drying: Dry the resin before proceeding to the final cleavage from the solid support.


HPLC Analysis and Purification

RP-HPLC is the standard method for analyzing the purity of and purifying peptides containing Lys(Dnp).

Materials:

- Crude or purified peptide
- Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% TFA in acetonitrile
- C18 RP-HPLC column

Workflow:

[Click to download full resolution via product page](#)

HPLC Analysis and Purification Workflow

Detailed Steps:

- Sample Preparation: Dissolve the peptide in a suitable solvent, typically a mixture of Solvent A and a minimal amount of Solvent B.
- Injection: Inject the sample onto a C18 column equilibrated with Solvent A.

- Gradient Elution: Apply a linear gradient of increasing Solvent B to elute the peptide and any impurities.
- Detection: Monitor the column effluent using a UV detector at wavelengths appropriate for the peptide backbone (220 nm), aromatic residues (280 nm), and the Dnp group (around 360 nm).
- Analysis and/or Purification: For analytical purposes, integrate the peak areas to determine purity. For purification, collect the fractions corresponding to the desired peptide peak for subsequent lyophilization.

Applications in Research and Drug Development

The primary application of **Fmoc-Lys(Dnp)-OH** is in the synthesis of Förster Resonance Energy Transfer (FRET) peptide substrates. In these substrates, the Dnp group on the lysine side chain acts as a quencher for a fluorescent donor group (e.g., Mca - (7-Methoxycoumarin-4-yl)acetyl) incorporated elsewhere in the peptide sequence. When the peptide is intact, the close proximity of the donor and quencher results in the quenching of fluorescence. Upon cleavage of the peptide by a specific protease, the donor and quencher are separated, leading to an increase in fluorescence. This principle is widely used for:

- Enzyme activity assays: To measure the kinetic parameters of proteases.
- High-throughput screening: To identify inhibitors of specific proteases for drug discovery.
- Diagnostic tools: To detect the presence and activity of proteases associated with various diseases.

Conclusion

Fmoc-Lys(Dnp)-OH is a versatile and indispensable reagent for peptide chemists. Its well-defined physical and chemical properties, combined with its utility in the synthesis of FRET substrates, have solidified its importance in both basic research and the development of new therapeutic and diagnostic agents. The protocols provided in this guide offer a framework for the successful application of this valuable compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-Lys(Dnp)-OH Novabiochem® | 148083-64-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-Lys(Dnp)-OH: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b613414#physical-and-chemical-properties-of-fmoc-lys-dnp-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com